molecular formula C11H8F3NO2S B3001552 Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 2379918-61-1

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B3001552
M. Wt: 275.25
InChI Key: PQEADUXRKMYYBT-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate," is a derivative of benzothiophene, which is a heterocyclic compound. The structure of benzothiophene derivatives has been widely studied due to their potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its characteristics and behavior.

Synthesis Analysis

The synthesis of benzothiophene derivatives can involve various methods, including condensation reactions and electrophilic substitutions. For instance, the synthesis of "Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate" was achieved through the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate, suggesting a potential pathway for constructing similar benzothiophene derivatives . Additionally, the synthesis of "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid" was performed using a chemoselective reduction, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of related compounds. For example, the crystal structure of "Methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate" revealed a thiophene ring substituted with amino and methyl ester groups, which could be similar to the substitution pattern in the compound of interest . The molecular structure is often stabilized by intra- and intermolecular hydrogen bonds, which could also be expected in "Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions, including halogenation, reduction, and electrophilic substitution. The electrochemical reduction of "Methyl 3-Halo-1-benzothiophene-2-carboxylates" provides insights into the reactivity of halogenated benzothiophenes, which could be extrapolated to understand the reactivity of trifluoromethyl-substituted compounds . The formation of blocking films on electrodes during reduction and the use of sonication to reactivate the electrode surface are notable observations that could influence the handling of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid" was characterized by these methods, providing detailed information about its structure and functional groups . The presence of a trifluoromethyl group in the compound of interest would likely influence its physical properties, such as boiling point, solubility, and chemical reactivity, due to the electron-withdrawing nature of the trifluoromethyl group.

Scientific Research Applications

Synthesis and Biological Activity

  • Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate has been utilized in the synthesis of various chemical compounds. One study involved the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff Bases, which showed promising antibacterial, antifungal, and anti-inflammatory activities (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Synthesis Methods

  • Research has been conducted on developing facile and general routes to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, demonstrating broad functional group tolerance in these reactions (Sheng, Fan, & Wu, 2014).
  • Another study elaborated on the electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates, providing insights into the electrochemical behavior and reduction products of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, was studied to understand its composition and stability, which is essential for potential applications in pharmaceuticals and materials science (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Anti-Cancer Potential

  • Some derivatives of benzothiophene, like ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have been synthesized and evaluated for their anti-cancer properties against several tumor cell lines, indicating the potential of methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate derivatives in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name

methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)7-5(11(12,13)14)3-2-4-6(7)18-9/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEADUXRKMYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

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